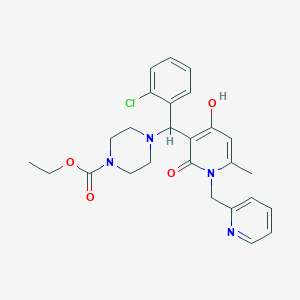
Ethyl 4-((2-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H29ClN4O4 and its molecular weight is 496.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((2-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate, a compound with a complex structure, has garnered attention for its potential pharmacological properties. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a piperazine ring, a chlorophenyl group, and a pyridinylmethyl moiety, which are significant for its biological interactions.
Pharmacological Activities
1. Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit notable anticancer properties. For instance:
| Compound | Cell Line Tested | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | HCT 116 (colon cancer) | 4.36 | |
| Compound B | Various cancer lines | 18.76 |
These compounds act primarily through the inhibition of specific kinases involved in cancer cell proliferation.
2. Antimicrobial Activity
The compound has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL |
3. Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound. It has been suggested that it may exert protective effects against neurodegenerative processes by modulating oxidative stress pathways.
The biological activities of this compound are believed to involve:
1. Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and microbial growth.
2. Signal Transduction Modulation: By affecting signaling pathways related to cell survival and apoptosis, it can induce cell death in cancer cells.
3. Antioxidant Activity: The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative damage in neuronal cells.
Case Studies and Research Findings
A comprehensive study conducted on a series of piperazine derivatives demonstrated that modifications to the core structure could enhance biological activities significantly. The study highlighted:
- Enhanced Anticancer Activity: Modifications led to improved IC50 values across various cancer cell lines.
- Synergistic Effects: Combining this compound with existing chemotherapeutics resulted in synergistic effects, enhancing overall efficacy.
特性
IUPAC Name |
ethyl 4-[(2-chlorophenyl)-[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O4/c1-3-35-26(34)30-14-12-29(13-15-30)24(20-9-4-5-10-21(20)27)23-22(32)16-18(2)31(25(23)33)17-19-8-6-7-11-28-19/h4-11,16,24,32H,3,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHQQSYCZUWURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














